N6-Cyclohexyladenosine-[2,8-3H] is a radiolabeled derivative of adenosine, specifically designed to study adenosine receptor interactions, particularly the A1 subtype. This compound is notable for its selective agonist properties and has been utilized extensively in pharmacological research to elucidate the mechanisms of adenosine receptor signaling.
The compound is synthesized from adenosine through a series of chemical reactions involving cyclohexylamine. It is commercially available and can be sourced from chemical suppliers specializing in radiolabeled compounds, such as BenchChem.
N6-Cyclohexyladenosine-[2,8-3H] belongs to the class of N6-substituted adenosine derivatives. These compounds are characterized by their ability to selectively activate adenosine receptors, which play crucial roles in various physiological processes, including neurotransmission and cardiovascular function.
The synthesis of N6-Cyclohexyladenosine involves several key steps:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products. The use of protective groups is crucial for maintaining the integrity of sensitive functional groups during synthetic transformations .
N6-Cyclohexyladenosine has a complex molecular structure characterized by:
The molecular formula for N6-Cyclohexyladenosine is C13H18N4O3, with a molecular weight of approximately 278.31 g/mol. Its specific activity as a radiolabeled compound allows for tracking in biological systems using techniques such as autoradiography .
N6-Cyclohexyladenosine participates in various chemical reactions typical of nucleosides:
Quantitative binding assays have demonstrated that N6-Cyclohexyladenosine exhibits high affinity for A1 adenosine receptors, making it a valuable tool for studying receptor dynamics and signaling pathways .
The mechanism by which N6-Cyclohexyladenosine exerts its effects involves:
Studies indicate that N6-Cyclohexyladenosine can significantly increase intracellular cyclic AMP levels at specific concentrations, demonstrating its role as an agonist in receptor-mediated signaling .
Relevant data indicate that the compound maintains its activity over a range of temperatures and pH levels typical of biological environments .
N6-Cyclohexyladenosine-[2,8-3H] has several significant applications in scientific research:
N⁶-Cyclohexyladenosine (CHA) is a structurally optimized adenosine derivative characterized by a cyclohexyl substitution at the N⁶ position of the adenine ring system. This modification confers high binding affinity and pronounced receptor subtype selectivity for the adenosine A₁ receptor (A₁AR) over other adenosine receptor subtypes. The chemical nomenclature designates CHA as N-Cyclohexyladenosine with the systematic name 2-[6-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol. Its molecular formula is C₁₆H₂₃N₅O₄, yielding a molecular weight of 349.38 g/mol [4] [6].
The compound exhibits stereochemical specificity, with biological activity residing exclusively in the β-D-ribofuranosyl configuration. Pharmacologically, CHA functions as a potent agonist at A₁ARs, inhibiting adenylyl cyclase activity via pertussis toxin-sensitive G-proteins (Gᵢ/Gₒ). This inhibition reduces intracellular cyclic adenosine monophosphate (cAMP) accumulation, a hallmark signaling pathway of A₁AR activation [3]. Binding studies across species reveal consistent high-affinity interactions, with dissociation constant (Kd) values ranging from 0.7 nM in bovine brain membranes to 6 nM in guinea pig brain membranes, underscoring its utility as a pharmacological probe [4] [8].
Table 1: Fundamental Chemical Identifiers of N⁶-Cyclohexyladenosine (CHA)
Property | Value |
---|---|
Chemical Name | N-Cyclohexyladenosine |
Synonyms | CHA |
CAS Number | 36396-99-3 |
Molecular Formula | C₁₆H₂₃N₅O₄ |
Molecular Weight | 349.38 g/mol |
IUPAC Name | (2R,3R,4S,5R)-2-(6-(cyclohexylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
Storage Conditions | -20°C (desiccated) |
Purity Specifications | ≥98% (HPLC) |
Primary Pharmacological Target | Adenosine A₁ Receptor (A₁AR) |
Tritium ([³H]) labeling of CHA at the [2,8-³H] positions creates the definitive radioligand N⁶-Cyclohexyladenosine-[2,8-³H] (³H-CHA). This radiolabeled analog serves as a critical investigative tool for quantifying A₁AR distribution, density, and ligand affinity. The selection of the 2 and 8 positions for isotopic substitution is based on metabolic stability; these positions exhibit minimal susceptibility to enzymatic exchange or catabolism, ensuring the radiolabel remains incorporated throughout experimental procedures. Tritium's relatively low β-energy emission (max ~18 keV) enables high-resolution autoradiography while maintaining ligand-receptor binding kinetics unperturbed due to negligible steric perturbation compared to bulkier labels like iodine-125 [5] [6].
³H-CHA facilitates saturation binding assays, allowing the determination of receptor density (Bmax) and equilibrium dissociation constants (Kd). Its high specific activity—typically ranging from 20-60 Ci/mmol—is essential for detecting physiologically relevant, low-abundance A₁AR populations in neural and peripheral tissues. Furthermore, ³H-CHA is indispensable in competition binding assays, quantifying the binding affinities (Ki values) of unlabeled adenosine receptor agonists and antagonists. These assays rely on displacement of the bound radioligand by test compounds, generating pharmacological profiles [3] [5]. The development of mass spectrometry-based ligand binding assays (MS binding) offers a label-free alternative; however, ³H-CHA remains a gold standard reference for validating these newer methodologies due to its well-characterized binding kinetics and established correlation with functional A₁AR responses like adenylyl cyclase inhibition [5].
The discovery and characterization of adenosine receptors demanded ligands capable of discriminating receptor subtypes. Prior to CHA's development, adenosine derivatives like R-PIA (N⁶-(R)-phenylisopropyladenosine) exhibited A₁AR selectivity but encountered limitations due to species-dependent affinity variations and residual interactions with A₂ adenosine receptors [8]. CHA emerged in the late 1970s/early 1980s as part of a concerted effort to synthesize high-affinity, subtype-selective agonists with consistent pharmacological profiles across experimental models [4] [8].
Early radioligand binding studies utilizing ³H-CHA were instrumental in confirming the existence and distribution of A₁ARs. Bruns et al. (1980) utilized N⁶-cyclohexyl[³H]adenosine to identify A₁ARs in brain membranes, establishing its high affinity (Kd ~0.7-2.1 nM across species) and providing foundational Bmax values [4] [7]. Crucially, photoaffinity labeling studies using related analogs cross-linked to a protein of Mᵣ = 38,000 in brain and adipocyte membranes, identifying the A₁AR binding subunit and confirming CHA’s agonist properties, as GTP analogs reduced covalent labeling – indicative of G-protein coupling [7].
³H-CHA binding also revealed critical species-specific affinity differences. Klotz et al. (1991) demonstrated that while antagonist affinities varied significantly (e.g., DPCPX Kd = 0.17 nM in sheep vs. 2.1 nM in guinea pig brain), CHA's affinity as an agonist remained relatively consistent, making it a more reliable cross-species probe [8]. This work solidified CHA’s role in defining the "classical" A₁ receptor profile (R-PIA > CHA > NECA > S-PIA) and differentiating it from A₂ receptor pharmacology. Consequently, ³H-CHA became pivotal in autoradiographic mapping of A₁ARs in the central nervous system and in characterizing receptor regulation during pathophysiological states like ischemia and demyelination [1] [4].
Table 2: Key Binding Parameters of N⁶-Cyclohexyladenosine (CHA) at Adenosine A₁ Receptors Across Species
Species | Tissue | Radioligand | Kd or Ki (nM) | Assay Type | Reference Source |
---|---|---|---|---|---|
Bovine | Brain Membranes | N⁶-cyclohexyl[³H]adenosine | 0.7 | Radioligand Binding | [4] |
Guinea Pig | Brain Membranes | [³H]DPCPX Competition | 6.0 | Competition Binding | [4] [8] |
Rat | Cerebral Cortex | [³H]DPCPX Competition | ~14 (Functional IC₅₀ cAMP) | cAMP Accumulation | [2] |
Sheep | Brain Membranes | [³H]DPCPX | N/A (High affinity agonist) | Saturation Binding | [8] |
Hamster | Brain Membranes | [³H]CCPA* | ~0.12 | Saturation Binding | [8] |
General Range | Various | Multiple | 0.7 - 22 nM |
*CCPA (2-Chloro-N⁶-cyclopentyladenosine) is a close structural analog frequently used to corroborate CHA binding data.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: